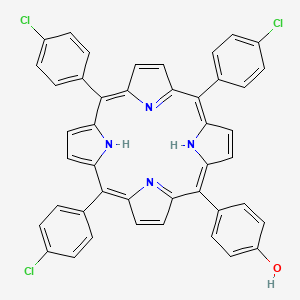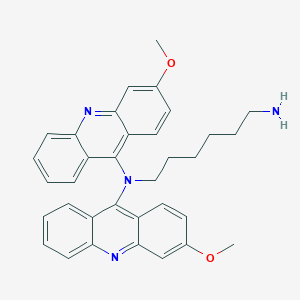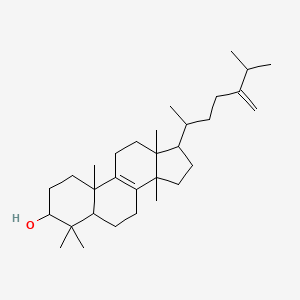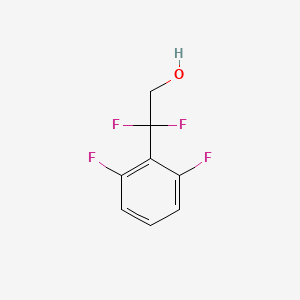
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol is a complex organic compound with the molecular formula C44H27Cl3N4O and a molecular weight of 734.08 g/mol . This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as heme and chlorophyll. The presence of three 4-chlorophenyl groups and a phenol group attached to the porphyrin core makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
The synthesis of 4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or chloroform . After the initial formation of the porphyrin core, the 4-chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Des Réactions Chimiques
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl groups, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the phenol and chlorophenyl groups.
Applications De Recherche Scientifique
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex porphyrin derivatives and as a catalyst in various organic reactions.
Biology: The compound’s structural similarity to natural porphyrins makes it useful in studying heme and chlorophyll analogs.
Mécanisme D'action
The mechanism by which 4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol exerts its effects is primarily through its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and transitions to an excited state, where it can transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
Comparaison Avec Des Composés Similaires
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol can be compared with other porphyrin derivatives, such as:
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin: This compound has sulfonate groups instead of chlorophenyl groups, making it more water-soluble and suitable for different applications.
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol: Similar in structure but with bromophenyl groups, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of chlorophenyl and phenol groups, which confer distinct chemical and physical properties that can be exploited in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C44H27Cl3N4O |
|---|---|
Poids moléculaire |
734.1 g/mol |
Nom IUPAC |
4-[10,15,20-tris(4-chlorophenyl)-21,23-dihydroporphyrin-5-yl]phenol |
InChI |
InChI=1S/C44H27Cl3N4O/c45-29-9-1-25(2-10-29)41-33-17-19-35(48-33)42(26-3-11-30(46)12-4-26)37-21-23-39(50-37)44(28-7-15-32(52)16-8-28)40-24-22-38(51-40)43(36-20-18-34(41)49-36)27-5-13-31(47)14-6-27/h1-24,48,51-52H |
Clé InChI |
LJDKFVTYJBIMGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B12298474.png)


![11beta,17-dihydroxypregn-4-ene-3,20-dione 21-[(1-benzyl-1H-indazol-3-yl)oxy]acetate](/img/structure/B12298491.png)
![2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B12298492.png)


![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)

![2-[[6-[(2-Amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid](/img/structure/B12298521.png)



![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298546.png)
